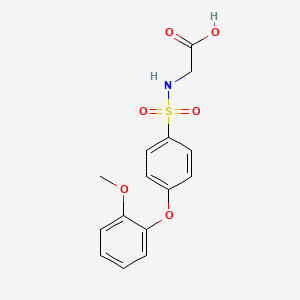
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine, is a derivative of sulfonyl glycine, which is a class of compounds known for their potential in medicinal chemistry. These compounds often serve as inhibitors for various enzymes and are key intermediates in the synthesis of more complex molecules. For instance, N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated as aldose reductase inhibitors, with some showing significant inhibitory activity .
Synthesis Analysis
The synthesis of related sulfonyl glycine compounds involves various strategies. For example, the polymer-supported sulfonamide of N-glycine can be used to promote the allylation of aldehydes and imines, leading to high yields of the desired products . In another approach, the methyl esters of amino acid derivatives can be transformed into arylsulfonamido esters using arylsulfonyl chlorides in a chemoselective fashion . Additionally, the sulfinimine-mediated asymmetric Strecker synthesis has been applied to synthesize arylglycine derivatives with high enantiomeric excess, which are important precursors for antibiotics like vancomycin .
Molecular Structure Analysis
The molecular structure of sulfonyl glycine derivatives can be complex and is often characterized using X-ray diffraction methods. For instance, the crystal structure of methyl-p-tolysulfonyl-glycine has been determined, revealing a "V" shaped molecule that forms dimers through classical hydrogen bonds, creating a 2-D network . This structural information is crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Sulfonyl glycine derivatives can participate in various chemical reactions. The specific solvation with DMF has been shown to increase the chemoselectivity of N-substitution reactions, preventing unwanted side reactions such as O-arylation . The allylation reactions promoted by polymer-supported sulfonamide also demonstrate the versatility of these compounds in forming carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl glycine derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and the hydrogen bonding capabilities of these molecules . The solubility and reactivity can be tailored by modifying the substituents on the phenyl ring, as seen in the synthesis of various N-[[(substituted amino)phenyl]sulfonyl]glycines with increased lipophilic character .
Wissenschaftliche Forschungsanwendungen
Photolysis and Neurotransmitter Research
A noteworthy application of compounds related to “((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine” is in the development of photosensitive blocking groups for neurotransmitters. For instance, research demonstrated the synthesis of a compound that can be photolyzed rapidly to release the neurotransmitter glycine, which is essential for studying the kinetics of neurotransmitter receptors in the central nervous system (Ramesh et al., 1993). This approach allows for the precise control of neurotransmitter release, enabling detailed investigation of receptor dynamics and function.
Cancer Therapeutics
Another significant application is in the development of cancer therapeutics. Compounds with structural similarities have shown potential in anti-angiogenic therapy, crucial for combating tumor metastasis that relies on new blood vessel formation. A study on the organoarsenical GSAO, for example, highlighted its potential in restricting tumor growth by targeting the mitochondrial membrane protein in cancer cells (Elliott et al., 2012). This application underlines the compound's role in innovative cancer treatment strategies, focusing on the molecular mechanisms underlying tumor proliferation and metastasis.
Synthesis of Amino Acid Derivatives
The compound also finds application in the synthesis of amino acid derivatives, such as D,L-p-hydroxyphenylglycine, through methodologies that involve aminosulfonic acid, phenol, and glyoxylic acid. The optimized synthesis process demonstrates the compound’s utility in generating essential derivatives for pharmaceutical applications, showcasing its versatility in chemical synthesis (Tu Wei, 2003).
Neuroprotective Agents
Furthermore, derivatives of “((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine” have been explored for their potential as neuroprotective agents, particularly in the context of inhibiting glycine binding to the N-methyl-D-aspartate (NMDA) receptor. This inhibition is crucial for developing treatments for neurodegenerative diseases and conditions characterized by excessive glutamate activity (Buchstaller et al., 2006).
Eigenschaften
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-21-13-4-2-3-5-14(13)22-11-6-8-12(9-7-11)23(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJJWSFCHVVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

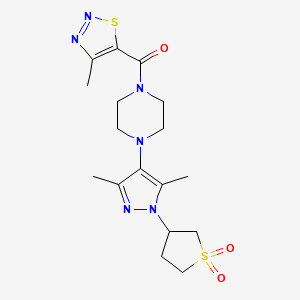

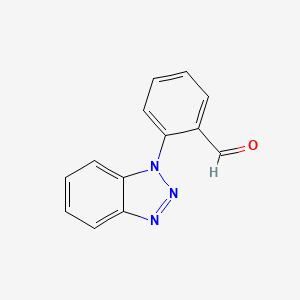

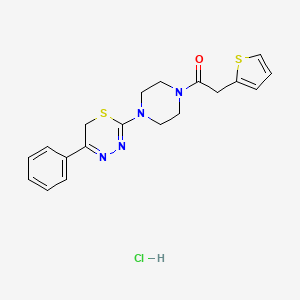
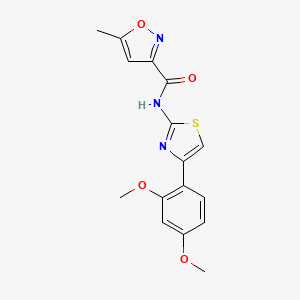

![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)
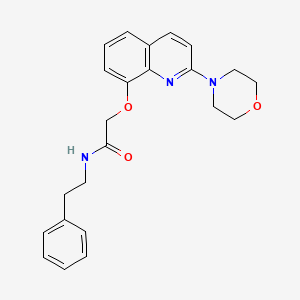
![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)
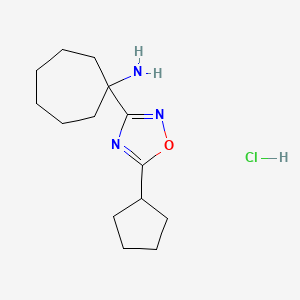

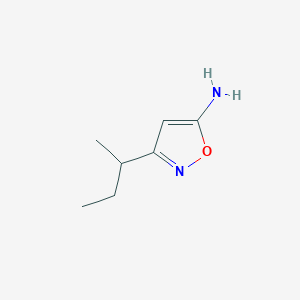
![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)